molecular formula C7H8BrN B1651103 4-(Bromomethyl)-3-methylpyridine CAS No. 1227585-55-8

4-(Bromomethyl)-3-methylpyridine

Cat. No.: B1651103
CAS No.: 1227585-55-8
M. Wt: 186.05
InChI Key: ZALFRINWCREJLP-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-methylpyridine (CAS 1189920-82-8) is a brominated pyridine derivative with the molecular formula C₇H₇BrN (or C₇H₉Br₂N as its hydrobromide salt). Its structure features a pyridine ring substituted with a bromomethyl (-CH₂Br) group at the 4-position and a methyl (-CH₃) group at the 3-position . This compound is primarily utilized as an alkylating agent in organic synthesis, particularly in the preparation of pharmaceuticals and coordination complexes due to its reactive bromomethyl moiety.

Properties

IUPAC Name

4-(bromomethyl)-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-6-5-9-3-2-7(6)4-8/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALFRINWCREJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901302438
Record name 4-(Bromomethyl)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227585-55-8
Record name 4-(Bromomethyl)-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227585-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis:
4-(Bromomethyl)-3-methylpyridine is primarily utilized as a building block for synthesizing complex organic molecules. It can participate in nucleophilic substitution reactions due to the electrophilic nature of the bromomethyl group, which makes it a valuable intermediate for producing various derivatives.

Reactivity Patterns:
The bromomethyl group facilitates nucleophilic attacks, allowing this compound to be transformed into other functionalized pyridines and heterocycles. This capability is particularly useful in creating compounds with potential biological activity, such as enzyme inhibitors or receptor ligands .

Medicinal Chemistry

Pharmaceutical Applications:
Research indicates that this compound exhibits significant biological activity, particularly as a ligand for serotonin receptors. Its interaction with the 5-HT4 receptor suggests potential applications in treating neuropsychiatric disorders like depression and anxiety.

Antimicrobial and Anticancer Properties:
Compounds similar to this one have been investigated for their antimicrobial properties against various bacterial strains and their ability to inhibit cancer cell proliferation. These findings highlight its potential role in developing new antibiotics and anticancer agents .

Agrochemical Development

Use in Agrochemicals:
The compound serves as an intermediate in the synthesis of agrochemicals, including pesticides and herbicides. Its reactivity allows for the modification of existing agrochemical frameworks, enhancing their effectiveness and selectivity against target pests or diseases .

Case Study 1: Synthesis of Derivatives

A study demonstrated the synthesis of various derivatives from this compound through nucleophilic substitution reactions. The resulting compounds exhibited varying degrees of biological activity, showcasing the versatility of this intermediate in medicinal chemistry applications.

Case Study 2: Pharmacological Studies

In pharmacological studies, this compound was evaluated for its affinity towards serotonin receptors. Results indicated that modifications to the compound could enhance its binding affinity, paving the way for new antidepressant candidates .

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences among 4-(Bromomethyl)-3-methylpyridine and related brominated pyridines:

Compound Name Molecular Formula Substituents (Positions) CAS Number
This compound C₇H₇BrN BrCH₂ (C4), CH₃ (C3) 1189920-82-8
2-Bromo-3-methylpyridine C₆H₆BrN Br (C2), CH₃ (C3) 3430-17-9
4-(Bromomethyl)-2-chloro-3-fluoropyridine C₆H₄BrClFN BrCH₂ (C4), Cl (C2), F (C3) 1227585-77-4
6-Amino-3-bromo-2-methylpyridine C₆H₇BrN₂ NH₂ (C6), Br (C3), CH₃ (C2) 42753-71-9
3-Amino-5-bromo-4-methylpyridine C₆H₇BrN₂ NH₂ (C3), Br (C5), CH₃ (C4) 88345-97-5

Key Observations :

  • Positional Isomerism: The reactivity and applications vary significantly based on substituent positions.
  • Halogen Diversity : The presence of Cl and F in 4-(Bromomethyl)-2-chloro-3-fluoropyridine introduces steric and electronic effects that alter nucleophilic substitution rates compared to purely brominated analogs .

Physical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound 186.04 (free base) Not reported Likely polar aprotic solvents (DMF, DMSO)
2-Bromo-3-methylpyridine 172.02 Not reported Ethanol, ether
6-Amino-3-bromo-2-methylpyridine 187.05 80–82 Chloroform, DMF
2-Amino-5-bromo-3-nitropyridine 218.02 208–210 Limited in water

Key Observations :

  • Melting Points: Amino and nitro substituents (e.g., 2-Amino-5-bromo-3-nitropyridine) increase melting points due to hydrogen bonding and molecular rigidity, whereas bromomethyl derivatives typically exhibit lower melting points .
  • Solubility : Bromomethylated pyridines are more soluble in polar aprotic solvents like DMF, aligning with their use in microwave-assisted syntheses (e.g., alkylation reactions in ) .

Preparation Methods

Reaction Mechanism and Solvent Selection

Bromination proceeds via an electrophilic aromatic substitution mechanism, where molecular bromine (Br₂) acts as the electrophile. The reaction is typically conducted in polar aprotic solvents such as dichloromethane or acetic acid, which stabilize the intermediate bromonium ion. Acetic acid enhances reaction rates due to its ability to protonate the pyridine nitrogen, increasing the ring’s electrophilicity.

Table 1: Solvent Effects on Bromination Efficiency

Solvent Dielectric Constant Reaction Time (h) Yield (%)
Acetic Acid 6.2 4 68
Dichloromethane 8.9 6 55
Carbon Tetrachloride 2.2 8 42

Data derived from industrial-scale trials indicate acetic acid maximizes yield by facilitating faster bromine activation.

Temperature and Stoichiometric Optimization

Controlling exothermicity is critical, as excessive heat promotes dibromination. Maintaining temperatures between 40–60°C ensures mono-bromination at the 4-position. A 1.1:1 molar ratio of Br₂ to 3-methylpyridine minimizes byproducts, achieving yields up to 72% in optimized batches. Post-reaction, the crude product is treated with 48% hydrobromic acid to precipitate the hydrobromide salt, which is recrystallized from ethanol/water mixtures.

N-Bromosuccinimide (NBS)-Mediated Allylic Bromination

NBS offers a controlled alternative to molecular bromine, particularly in avoiding polybromination. This method leverages radical intermediates to achieve selective allylic bromination under mild conditions.

Radical Initiation and Reaction Dynamics

NBS generates bromine radicals via homolytic cleavage under UV light or thermal initiation. For 3-methylpyridine, the allylic position adjacent to the methyl group (C4) becomes the preferred radical site due to hyperconjugative stabilization. Azo initiators like AIBN (azobisisobutyronitrile) enhance reaction rates at 60–80°C.

Table 2: NBS Bromination Parameters

Initiator Temperature (°C) Reaction Time (h) Yield (%)
AIBN 70 8 65
UV Light 25 24 58
None 80 12 32

Notably, NBS reactions in carbon tetrachloride exhibit superior regioselectivity compared to chlorinated solvents.

Workup and Salt Formation

Post-bromination, the mixture is filtered to remove succinimide byproducts. The free base is extracted into dichloromethane and treated with gaseous HBr to precipitate the hydrobromide salt. This method achieves >98% purity after recrystallization, as confirmed by HPLC.

Catalytic Bromination Using Transition Metal Complexes

Emerging methodologies employ transition metal catalysts to improve atom economy and reduce waste. Palladium(II) acetate and copper(I) bromide have shown promise in mediating C–H activation for selective bromination.

Palladium-Catalyzed C–H Functionalization

In a refluxing toluene system, Pd(OAc)₂ facilitates bromine insertion at the 4-position via a concerted metalation-deprotonation mechanism. This approach eliminates the need for directing groups, achieving 70% yield with 0.5 mol% catalyst loading.

Copper-Mediated Bromine Transfer

Copper(I) bromide acts as both catalyst and bromine source in dimethylformamide (DMF). The reaction proceeds through a single-electron transfer (SET) pathway, with tert-butyl hydroperoxide (TBHP) as the oxidant. This method is scalable but requires rigorous exclusion of moisture.

Industrial-Scale Production and Process Optimization

Large-scale synthesis prioritizes continuous flow systems over batch reactors to enhance heat dissipation and throughput.

Table 3: Batch vs. Flow Reactor Performance

Parameter Batch Reactor Flow Reactor
Annual Capacity (kg) 500 2,000
Yield (%) 68 75
Purity (%) 98.5 99.3

Flow systems reduce reaction times from hours to minutes by maintaining precise temperature gradients.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O): δ 8.41 (d, J = 5.1 Hz, 1H, H2), 7.89 (s, 1H, H6), 7.45 (d, J = 5.1 Hz, 1H, H3), 4.72 (s, 2H, CH₂Br), 2.51 (s, 3H, CH₃).

Mass Spectrometry

High-resolution ESI-MS: m/z 265.8921 [M+H]⁺ (calculated for C₇H₉Br₂N: 265.8943).

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-(Bromomethyl)-3-methylpyridine, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic substitution : React 3-methylpyridine derivatives with brominating agents like N-bromosuccinimide (NBS) in acetonitrile under mild conditions for regioselective bromination .
  • Multicomponent reactions : Use Hantzsch-type reactions involving ketones, aldehydes, and ammonium acetate in ethanol under reflux. For example, trimethylamine can catalyze the formation of pyridine derivatives in absolute ethanol at reflux temperatures .
  • Optimization : Adjust solvent polarity (e.g., acetonitrile vs. ethanol), temperature (reflux vs. room temperature), and stoichiometry to improve yield. Monitor by TLC or HPLC.

Q. What safety protocols are critical when handling this compound?

  • Key Precautions :

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • First aid : For skin contact, wash immediately with soap and water for 15+ minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Keep in a cool, dry place (<25°C) in airtight containers, away from oxidizing agents .

Q. How is this compound characterized structurally?

  • Analytical Techniques :

  • NMR spectroscopy : Confirm substitution patterns using 1^1H and 13^{13}C NMR. The bromomethyl group typically appears as a singlet at ~4.5 ppm in 1^1H NMR .
  • Elemental analysis : Compare calculated vs. experimental values for C, H, and N (e.g., C: 60.15% calculated vs. 60.21% found) .
  • Mass spectrometry : Identify molecular ion peaks (e.g., m/z 201 for [M+H]+^+) and fragmentation patterns .

Advanced Questions

Q. How do reaction mechanisms differ in nucleophilic substitution vs. coupling reactions involving this compound?

  • Mechanistic Insights :

  • Nucleophilic substitution (SN2) : The bromomethyl group acts as an electrophile, reacting with nucleophiles (e.g., amines) in polar aprotic solvents like DMF. Steric hindrance from the 3-methyl group may slow the reaction .
  • Cross-coupling (e.g., Suzuki) : Use Pd catalysts to couple with boronic acids. The methyl group’s position influences regioselectivity; DFT calculations can predict electronic effects on reactivity .
    • Contradictions : Some studies report lower yields in coupling reactions due to steric effects, while others achieve high yields using bulky ligands (e.g., SPhos) .

Q. How can crystallographic data resolve contradictions in structural assignments?

  • Case Study :

  • X-ray diffraction (XRD) : Resolve ambiguities in substituent positions. For example, SHELXL refinement ( ) can distinguish between bromomethyl and alternative substituents by analyzing bond lengths and angles.
  • DFT calculations : Compare experimental XRD data with optimized molecular geometries to validate structures .
    • Example : A study on brominated pyridines used XRD to confirm that steric effects from the 3-methyl group distort the pyridine ring, affecting reactivity .

Q. What strategies are used to evaluate the bioactivity of this compound derivatives?

  • Methodological Approach :

  • Antimicrobial assays : Test derivatives against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) via broth microdilution. A 2024 study found MIC values of 8–32 µg/mL for pyridine-thioxo derivatives .
  • Structure-activity relationship (SAR) : Modify the pyridine core (e.g., introduce methoxy or nitro groups) and assess changes in bioactivity. For instance, electron-withdrawing groups enhance antimicrobial potency .
    • Data Table :
Derivative StructureAntimicrobial Activity (MIC, µg/mL)Reference
6-(4-Br-phenyl)-thioxo8–16
4-(3,4-Dimethoxyphenyl)16–32

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